1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(2-methylprop-2-enoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6H,1,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZXEWQLFFUHHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538138 | |
| Record name | 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10178-53-7 | |
| Record name | 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Bromo 2 2 Methylprop 2 En 1 Yl Oxy Benzene
Strategic Design of Precursors for 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene Synthesis
The synthesis of this compound fundamentally involves the formation of an ether linkage between a 2-bromophenyl group and a 2-methylprop-2-en-1-yl (methallyl) group. Retrosynthetic analysis of the target molecule points to two primary strategic disconnections of the C-O ether bond, which in turn define the requisite precursor pairs.
Route A: Phenoxide Nucleophile and Allylic Electrophile This strategy identifies 2-bromophenol (B46759) as the nucleophilic precursor and a methallyl species bearing a good leaving group as the electrophile. The 2-bromophenol is deprotonated in situ to form the more potent 2-bromophenoxide nucleophile. The electrophilic partner is typically 3-halo-2-methyl-1-propene (e.g., methallyl bromide or methallyl chloride) or a methallyl sulfonate (e.g., methallyl tosylate). This combination is ideally suited for classical SN2 reactions, such as the Williamson ether synthesis. The primary nature of the allylic electrophile minimizes the potential for competing elimination reactions. masterorganicchemistry.com
Route B: Aryl Electrophile and Alcohol Nucleophile Alternatively, the disconnection can be envisioned to involve an electrophilic aryl precursor and a nucleophilic methallyl precursor. In this approach, an activated aryl halide, such as 1,2-dibromobenzene (B107964) or 1-bromo-2-iodobenzene, serves as the electrophile. The nucleophile is 2-methylprop-2-en-1-ol (methallyl alcohol). This route is less amenable to classical SNAr conditions due to the relatively low activation of the benzene (B151609) ring but is highly relevant for transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann etherifications. The choice between these strategies dictates the subsequent selection of reaction conditions and catalysts.
Classical Etherification Approaches for the Formation of this compound
Classical methods for ether synthesis remain highly relevant for their reliability and scalability. The Williamson ether synthesis and its modern adaptations are cornerstone techniques for the preparation of asymmetrical ethers like the target compound.
Williamson Ether Synthesis and its Adaptations for this compound
The Williamson ether synthesis is a straightforward and widely used method that proceeds via an SN2 mechanism. masterorganicchemistry.com For the synthesis of this compound, this involves the reaction of a 2-bromophenoxide salt with a methallyl halide.
The first step is the deprotonation of 2-bromophenol using a suitable base to form the corresponding phenoxide. libretexts.org A variety of bases can be employed, with the choice often depending on the desired reaction conditions and the acidity of the phenol (B47542). Common bases include strong options like sodium hydride (NaH) or weaker inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). chemicalbook.comreddit.com The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), which effectively solvates the cation while leaving the phenoxide nucleophile highly reactive. reddit.com The 2-bromophenoxide then attacks the electrophilic carbon of the methallyl halide, displacing the halide and forming the desired ether. libretexts.org
An important adaptation of this method involves the use of phase-transfer catalysis (PTC). This technique is particularly useful when the phenoxide salt has high solubility in an aqueous phase while the alkylating agent is soluble in an organic phase. utahtech.edudntb.gov.ua A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transport of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the methallyl halide. youtube.com This allows the reaction to proceed efficiently at the interface of the two immiscible liquid phases or in a solid-liquid system. francis-press.com
| Phenol Substrate | Alkylating Agent | Base | Solvent | Catalyst/Additive | Yield (%) |
|---|---|---|---|---|---|
| 4-Ethylphenol | Methyl Iodide | NaOH | Water/Organic | TBAB | Not specified |
| 4-Bromophenol | 1-Iodopropane | KOH | Ethanol | None | Not specified |
| 2-Bromo-6-nitrophenol | Methyl Iodide | K₂CO₃ | Acetone | None | 97% chemicalbook.com |
| Substituted Phenols | Propargyl Bromide | K₂CO₃ | Acetone | None | 74-85% |
Palladium-Catalyzed Aryl Ether Formation in the Context of this compound
Palladium-catalyzed cross-coupling reactions represent a powerful, modern alternative for C-O bond formation. The Buchwald-Hartwig amination, which has been extended to etherification, allows for the coupling of aryl halides with alcohols. To synthesize the target compound, this reaction could involve coupling 2-bromophenol with methallyl alcohol or, more typically, an aryl dihalide with methallyl alcohol.
A more direct and relevant palladium-catalyzed approach is the allylic etherification of phenols. frontiersin.org In this type of reaction, a palladium(0) catalyst activates an allylic substrate, such as an allylic carbonate or acetate, to form a (π-allyl)palladium intermediate. This electrophilic intermediate is then attacked by the nucleophilic phenol. For the synthesis of this compound, 2-bromophenol would be reacted with a suitable methallyl precursor in the presence of a palladium catalyst.
A recent development involves the palladium-catalyzed decarboxylative reaction of phenols with vinyl ethylene (B1197577) carbonate, which serves as an allyl source. frontiersin.org This method uses a catalyst like PdCl₂(dppf) and a base such as Cs₂CO₃ in a solvent like acetonitrile (B52724) at elevated temperatures. frontiersin.org The reaction proceeds with high regioselectivity, typically favoring attack at the less substituted terminus of the allylic system. frontiersin.org
| Phenol Substrate | Allyl Source | Pd Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| Phenol | Vinyl Ethylene Carbonate | PdCl₂(dppf) (5) | dppf | Cs₂CO₃ | MeCN | 88% frontiersin.org |
| 4-Bromophenol | Vinyl Ethylene Carbonate | PdCl₂(dppf) (5) | dppf | Cs₂CO₃ | MeCN | 75% frontiersin.org |
| 2-Bromophenol | Vinyl Ethylene Carbonate | PdCl₂(dppf) (5) | dppf | Cs₂CO₃ | MeCN | 65% frontiersin.org |
| 4-Methoxyphenol | Allyl Alcohol | [Pd(π-allyl)Cl]₂ | DPPE | None | THF | High |
Emerging Catalytic Protocols for the Regioselective Synthesis of this compound
The quest for more efficient, economical, and environmentally benign synthetic methods has driven the development of new catalytic systems. For the synthesis of this compound, emerging protocols involving other transition metals and organocatalysts offer promising alternatives. The regioselectivity in these methods is primarily achieved by using 2-bromophenol as a precursor, thus ensuring the correct placement of the bromo and ether functionalities.
Transition Metal-Mediated Etherification Reactions for this compound
Beyond palladium, other transition metals, particularly copper, have a long history in C-O bond formation and continue to be the focus of methods development.
Copper-Catalyzed Etherification (Ullmann Condensation): The Ullmann condensation is a classical copper-mediated reaction for forming aryl ethers. Traditional protocols required harsh conditions (high temperatures and stoichiometric copper). However, modern ligand-accelerated versions have emerged that proceed under much milder conditions. A typical system for the synthesis of the target molecule would involve reacting 2-bromophenol with methallyl alcohol or, more commonly, 1,2-dibromobenzene with methallyl alcohol. These reactions often use a copper(I) source like CuI, a ligand such as an N,N'-disubstituted diamine or picolinic acid, and a base like K₃PO₄ or Cs₂CO₃ in a solvent like DMSO or DMF. nih.gov A ligand-free approach has been developed where the key is the use of lithium tert-butoxide (LiOt-Bu) as the base, with the alcohol reactant serving as the solvent. organic-chemistry.org Copper(II) salts like CuCl₂ have also been shown to effectively catalyze the coupling of aryl bromides with aliphatic diols, suggesting their potential applicability. rsc.org
Nickel-Catalyzed Etherification: Nickel catalysis has also surfaced as a powerful tool for C-O cross-coupling. Recent research has demonstrated that nickel complexes, sometimes activated by visible light, can catalyze the etherification of aryl halides with phenols. researchgate.net These methods offer an alternative reactivity profile to palladium and can be more cost-effective.
| Aryl Halide | Alcohol/Phenol | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Bromo-toluene | Ethanol | CuI (5) | None | LiOt-Bu | Ethanol | 98% organic-chemistry.org |
| Iodobenzene | 2,6-Dimethylphenol | CuI (5) | Picolinic Acid (10) | K₃PO₄ | DMSO | 91% nih.gov |
| 1-Bromo-4-nitrobenzene | Methanol | CuI (10) | None | LiOt-Bu | Methanol | 99% organic-chemistry.org |
| Aryl Bromides | Aliphatic Diols | CuCl₂ (5) | None (Diol acts as ligand/solvent) | K₂CO₃ | None | Good to Excellent rsc.org |
Organocatalytic Approaches for the Preparation of this compound
Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, represents a major frontier in sustainable chemistry. While less common for direct aryl ether synthesis compared to metal catalysis, organocatalytic methods have been successfully applied to the asymmetric allylic substitution of phenols. nih.gov
For the synthesis of an aryl allyl ether like the target compound, a common strategy involves the use of a chiral nucleophilic catalyst, such as a derivative of 4-dimethylaminopyridine (B28879) (DMAP) or a chiral phosphine (B1218219). These catalysts react with an activated allylic substrate, such as a Morita-Baylis-Hillman (MBH) carbonate, to form a reactive, positively charged intermediate. researchgate.net This intermediate is then susceptible to attack by a nucleophile, in this case, the 2-bromophenoxide. The catalyst facilitates the substitution and, if chiral, can induce enantioselectivity. Although this approach requires a more functionalized allylic partner than a simple methallyl halide, it highlights an emerging, metal-free strategy for constructing the C-O bond in complex aryl allyl ethers. researchgate.net The development of organocatalytic methods for the direct etherification of simple phenols and allylic halides remains an active area of research. beilstein-journals.org
Green Chemistry Principles in the Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is paramount in minimizing the environmental impact of its production. A plausible and widely used method for the synthesis of such aryl ethers is the Williamson ether synthesis. jk-sci.com This reaction typically involves the reaction of a phenoxide with an alkyl halide. In this case, 2-bromophenol would be deprotonated by a base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with 3-bromo-2-methyl-1-propene.
Solvent Selection and Optimization for this compound Synthesis
The choice of solvent is a critical aspect of green synthesis. Traditional Williamson ether syntheses often employ polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). jk-sci.com While effective, these solvents pose environmental and health risks. Green chemistry encourages the use of safer alternatives. Research into greener versions of the Williamson ether synthesis has explored various options, including the use of more benign solvents or even solvent-free conditions. orgchemres.org
Microwave-assisted synthesis, often under solvent-free conditions, has emerged as a promising green alternative. orgchemres.org This technique can lead to shorter reaction times, reduced energy consumption, and often, higher yields. For the synthesis of this compound, a solid base like potassium carbonate could be used to facilitate the reaction between 2-bromophenol and 3-bromo-2-methyl-1-propene without the need for a solvent. orgchemres.org
Below is a comparative table of potential solvent systems and conditions for the synthesis of this compound.
| Solvent System | Base | Conditions | Green Chemistry Considerations |
| Dimethylformamide (DMF) | Sodium Hydride (NaH) | Conventional heating | Effective but toxic solvent, hazardous base. |
| Acetone | Potassium Carbonate (K2CO3) | Reflux | Less toxic solvent, milder base. |
| Ethanol | Sodium Ethoxide (NaOEt) | Reflux | Renewable solvent, but may lead to side products. |
| Solvent-free | Potassium Carbonate (K2CO3) | Microwave irradiation | Eliminates solvent waste, reduces reaction time and energy. orgchemres.org |
Atom Economy and Efficiency in the Synthetic Routes to this compound
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product.
The Williamson ether synthesis of this compound from 2-bromophenol and 3-bromo-2-methyl-1-propene, using a base like sodium hydroxide, can be represented by the following equation:
C₆H₅BrO + C₄H₇Br + NaOH → C₁₀H₁₁BrO + NaBr + H₂O
The atom economy for this reaction can be calculated as follows:
Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₀H₁₁BrO | 227.10 |
| 2-Bromophenol | C₆H₅BrO | 173.01 |
| 3-Bromo-2-methyl-1-propene | C₄H₇Br | 134.99 |
| Sodium Hydroxide | NaOH | 40.00 |
Calculation:
Atom Economy = (227.10 / (173.01 + 134.99 + 40.00)) x 100 Atom Economy = (227.10 / 348.00) x 100 Atom Economy ≈ 65.26%
This calculation reveals that a significant portion of the reactant atoms end up as byproducts (sodium bromide and water), highlighting a key area for improvement from a green chemistry perspective. Alternative synthetic routes with higher atom economy are desirable.
Analytical Purity Assessment and Isolation Techniques for Synthetic this compound
Ensuring the purity of a synthesized compound is crucial for its characterization and subsequent use. A combination of analytical techniques is typically employed to assess the purity of this compound and to isolate it from the reaction mixture.
Following the synthesis, the crude product would typically be isolated through an aqueous work-up. gordon.edu This involves partitioning the reaction mixture between an organic solvent (such as diethyl ether or ethyl acetate) and water. The organic layer, containing the desired product, is then washed with a dilute base (like sodium bicarbonate solution) to remove any unreacted 2-bromophenol, followed by a wash with brine to remove residual water. gordon.eduutahtech.edu The organic solvent is then removed under reduced pressure.
Further purification is often necessary and is typically achieved using column chromatography on silica (B1680970) gel. utahtech.edu A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, would be used to separate the product from any remaining impurities.
The purity of the isolated this compound would be assessed using a combination of spectroscopic and chromatographic methods.
| Analytical Technique | Purpose | Expected Observations for this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and purity assessment. | The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the vinylic protons, the allylic methylene (B1212753) protons, and the methyl protons, with appropriate chemical shifts and coupling patterns. The ¹³C NMR would show the expected number of signals corresponding to the different carbon environments in the molecule. The absence of signals from starting materials or byproducts would indicate high purity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and molecular weight confirmation. | The gas chromatogram would ideally show a single peak, indicating the presence of a single volatile compound. The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the product (227.10 g/mol ) and characteristic fragmentation patterns. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | A single major peak in the HPLC chromatogram would indicate high purity. The area of the peak can be used to quantify the purity against a known standard. |
| Infrared (IR) Spectroscopy | Functional group identification. | The IR spectrum would show characteristic absorption bands for the C-O-C ether linkage, C=C double bond, and aromatic C-H and C=C bonds. |
By employing these rigorous analytical and isolation techniques, the successful synthesis and high purity of this compound can be confirmed.
Reactivity Profiles and Mechanistic Investigations of 1 Bromo 2 2 Methylprop 2 En 1 Yl Oxy Benzene
Transformations Involving the Aryl Bromide Moiety of 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene
The carbon-bromine bond on the benzene (B151609) ring is the principal site for reactions that modify the aromatic core. The inherent polarity of the C-Br bond and the ability of palladium and other transition metals to insert into this bond are central to its reactivity.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Diversification of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the aryl bromide of this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron species, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is widely used to form biaryl structures or to attach alkyl, alkenyl, or alkynyl groups to the aromatic ring. wikipedia.orgnih.gov The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron compound and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org
Interactive Table: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Potential Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 2-[(2-Methylprop-2-en-1-yl)oxy]-1,1'-biphenyl |
| Methylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 1-Methyl-2-[(2-methylprop-2-en-1-yl)oxy]benzene |
| Vinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 65 | 1-Vinyl-2-[(2-methylprop-2-en-1-yl)oxy]benzene |
The Sonogashira coupling provides a direct route to arylalkynes by reacting the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is characteristically co-catalyzed by palladium and a copper(I) salt, such as CuI, in the presence of an amine base. researchgate.netorganic-chemistry.org The reaction mechanism involves the formation of a copper acetylide intermediate, which then participates in the palladium catalytic cycle. nih.gov This method is highly valued for its mild reaction conditions. wikipedia.org
Interactive Table: Representative Conditions for Sonogashira Coupling
| Alkyne Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Potential Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | 1-[(2-Methylprop-2-en-1-yl)oxy]-2-(phenylethynyl)benzene |
| Propyne | Pd(OAc)₂ | CuI | Diisopropylamine | DMF | 1-[(2-Methylprop-2-en-1-yl)oxy]-2-(prop-1-yn-1-yl)benzene |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 1-{[2-(Trimethylsilyl)ethynyl]phenyl}-2-methylprop-2-en-1-yl ether |
The Heck reaction (also known as the Mizoroki-Heck reaction) couples the aryl bromide with an alkene to form a substituted alkene, typically with high stereoselectivity for the trans isomer. organic-chemistry.orgwikipedia.org The reaction requires a palladium catalyst and a base to neutralize the hydrogen bromide generated during the catalytic cycle. mdpi.com This transformation is a key method for the synthesis of stilbenes and cinnamates from aryl halides. wikipedia.org
Interactive Table: Representative Conditions for Heck Coupling
| Alkene Partner | Catalyst | Base | Solvent | Temperature (°C) | Potential Product |
| Styrene (B11656) | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 1-[(E)-2-Phenylethenyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzene |
| Methyl acrylate | Pd(PPh₃)₄ | Et₃N | Acetonitrile (B52724) | 80 | Methyl (E)-3-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}prop-2-enoate |
| 1-Octene | PdCl₂(dppf) | NaOAc | DMA | 130 | 1-[(E)-Oct-1-en-1-yl]-2-[(2-methylprop-2-en-1-yl)oxy]benzene |
Nucleophilic Aromatic Substitution (SNAr) Pathways of this compound
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org However, this reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. byjus.comchemistrysteps.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com
The this compound molecule lacks such activating groups. The methallyl ether group at the ortho position is, in fact, an electron-donating group, which deactivates the aromatic ring for SNAr by increasing the electron density of the ring system. Consequently, direct displacement of the bromide by a nucleophile via the addition-elimination SNAr mechanism is electronically disfavored and would require extremely harsh reaction conditions. Alternative pathways, such as those involving a benzyne (B1209423) intermediate under the influence of very strong bases, could potentially lead to substitution but fall outside the scope of the classical SNAr mechanism. chemistrysteps.com
Formation of Organometallic Reagents (e.g., Grignard, Organolithium) from this compound
The aryl bromide can be converted into highly reactive organometallic reagents, which function as potent carbon nucleophiles or strong bases.
Grignard Reagent Formation: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, {2-[(2-methylprop-2-en-1-yl)oxy]phenyl}magnesium bromide. wikipedia.orgwvu.edu This process involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com The reaction is often initiated using activating agents like iodine or 1,2-dibromoethane (B42909) to disrupt the passivating magnesium oxide layer on the metal surface. wikipedia.orgwisc.edu The resulting organomagnesium compound is a powerful nucleophile that readily reacts with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. wvu.edumnstate.edu
Organolithium Reagent Formation: An analogous organolithium reagent, {2-[(2-methylprop-2-en-1-yl)oxy]phenyl}lithium, can also be prepared. This can be achieved either by direct reaction with lithium metal or, more commonly, through a lithium-halogen exchange reaction. youtube.commasterorganicchemistry.com The latter involves treating the aryl bromide with a commercially available alkyllithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures. masterorganicchemistry.com Organolithium reagents are generally more reactive and more basic than their Grignard counterparts and are used extensively in organic synthesis for C-C bond formation and as strong bases for deprotonation reactions. wikipedia.org
Reactions at the Alkenyl Ether Linkage of this compound
The methallyl group provides a second site of reactivity, centered on the carbon-carbon double bond. This π-system is electron-rich, making it susceptible to attack by electrophiles and participation in radical processes.
Electrophilic Addition Reactions (e.g., Halogenation, Hydroboration) to the Alkenyl Group
The double bond of the methallyl moiety readily undergoes electrophilic addition reactions, where an electrophile adds across the C=C bond, breaking the π-bond and forming two new σ-bonds. savemyexams.com
Halogenation: The reaction with halogens, such as bromine (Br₂), proceeds through an initial attack by the π-electrons on a bromine atom, leading to the formation of a cyclic bromonium ion intermediate. savemyexams.com Subsequent backside attack by a bromide ion opens the three-membered ring, resulting in the anti-addition of two bromine atoms across the double bond. This would convert this compound into 1-Bromo-2-{[2,3-dibromo-2-methylpropyl]oxy}benzene.
Hydroboration-Oxidation: This two-step sequence achieves the anti-Markovnikov hydration of the alkene. In the first step, borane (B79455) (BH₃) or a borane complex adds across the double bond. The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. This regioselectivity is driven by both steric and electronic factors. The subsequent oxidation of the resulting organoborane, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group. This process would yield 3-{[2-bromophenyl]oxy}-2-methylpropan-1-ol, a primary alcohol.
Radical Reactions and Polymerization Initiations Involving the Alkenyl Moiety of this compound
The alkenyl group can also participate in reactions proceeding through radical intermediates. In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, the double bond can undergo radical addition. For instance, the radical-mediated addition of HBr would proceed with anti-Markovnikov selectivity, adding the bromine atom to the less substituted carbon of the original double bond.
Furthermore, the methallyl group allows this compound to act as a monomer in radical polymerization reactions. Upon initiation, a radical can add to the double bond, generating a new carbon-centered radical that can then propagate by adding to subsequent monomer units. While methallyl monomers can be less reactive in homopolymerization compared to other alkenes due to steric hindrance and allylic chain transfer, they can effectively participate in copolymerizations with other monomers. This would result in a polymer chain functionalized with pendent 2-bromophenoxy methyl groups, offering a route to materials with tailored properties.
Cycloaddition Chemistry (e.g., Diels-Alder) of this compound
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings through the reaction of a conjugated diene with a dienophile (an alkene or alkyne). wikipedia.org In the case of this compound, the 2-methylprop-2-en-1-yl (methallyl) group contains a terminal double bond that can function as a dienophile.
The reactivity of this dienophile is influenced by the electronic properties of its substituents. The ether oxygen atom attached to the benzene ring acts as an electron-donating group, which increases the electron density of the alkenyl moiety. Generally, Diels-Alder reactions proceed most efficiently between an electron-rich diene and an electron-poor dienophile. masterorganicchemistry.comyoutube.com Consequently, the alkenyl group in this compound would be expected to react most readily with electron-deficient dienes.
The reaction involves a concerted mechanism, proceeding through a single, cyclic transition state where three pi bonds are broken, and two new carbon-carbon sigma bonds and one new pi bond are formed. masterorganicchemistry.comyoutube.com The stereochemistry of the dienophile is retained in the resulting cyclohexene (B86901) product. For this compound, reaction with a simple diene like 1,3-butadiene (B125203) would theoretically yield a substituted cyclohexene.
Table 1: Predicted Diels-Alder Reaction Parameters This table is based on theoretical principles of the Diels-Alder reaction as specific experimental data for the title compound is not available.
| Reactant (Diene) | Expected Dienophile | Predicted Product Structure | Anticipated Reaction Conditions | Key Features |
|---|---|---|---|---|
| 1,3-Butadiene | This compound | 4-{[2-(Bromophenoxy)]methyl}-4-methylcyclohexene | Thermal (elevated temperature) or Lewis acid catalysis | Formation of a six-membered ring; concerted mechanism. youtube.com |
| Cyclopentadiene | This compound | 5-{[2-(Bromophenoxy)]methyl}-5-methylbicyclo[2.2.1]hept-2-ene | Mild thermal conditions | Formation of a bicyclic adduct; typically favors the endo product. youtube.com |
Catalytic Hydrogenation and Oxidation of the Alkenyl Moiety
The alkenyl moiety of this compound is susceptible to standard transformations such as catalytic hydrogenation and oxidation.
Catalytic Hydrogenation: This process involves the addition of hydrogen (H₂) across the double bond, resulting in a saturated alkyl group. The reaction is typically carried out in the presence of a heterogeneous metal catalyst. The double bond in the methallyl group can be selectively reduced without affecting the aromatic ring under controlled conditions.
Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction proceeds via the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbon atoms of the double bond. For the title compound, hydrogenation would yield 1-bromo-2-[(2-methylpropyl)oxy]benzene.
Oxidation: The double bond can undergo various oxidation reactions.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide, yielding 1-bromo-2-({[2-methyloxiran-2-yl]methyl}oxy)benzene.
Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent, or with cold, dilute potassium permanganate (B83412) (KMnO₄), would result in the formation of a vicinal diol. This would produce 1-bromo-2-[(2,3-dihydroxy-2-methylpropyl)oxy]benzene.
Table 2: Potential Transformations of the Alkenyl Moiety
| Reaction Type | Typical Reagents | Expected Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | 1-Bromo-2-[(2-methylpropyl)oxy]benzene |
| Epoxidation | m-CPBA | 1-Bromo-2-({[2-methyloxiran-2-yl]methyl}oxy)benzene |
| Syn-Dihydroxylation | 1. OsO₄, NMO; 2. NaHSO₃ or Cold, dilute KMnO₄, NaOH | 1-Bromo-2-[(2,3-dihydroxy-2-methylpropyl)oxy]benzene |
Rearrangement Reactions and Pericyclic Processes of this compound
The structure of this compound, being an allyl aryl ether, is predisposed to undergo pericyclic rearrangement reactions, most notably the Claisen rearrangement.
Potential Sigmatropic Rearrangements and their Mechanistic Pathways
The Claisen rearrangement is a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement where an allyl vinyl ether or an allyl aryl ether rearranges upon heating to form a γ,δ-unsaturated carbonyl compound or an o-allylphenol, respectively. libretexts.org This reaction is a concerted, intramolecular process that proceeds through a six-membered cyclic transition state. libretexts.orgnih.gov
For this compound, heating is expected to induce a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic shift. The mechanism involves the formation of a new carbon-carbon bond between the terminal carbon of the methallyl group and the ortho carbon of the benzene ring, concurrent with the cleavage of the ether carbon-oxygen bond. libretexts.org This initially forms a non-aromatic cyclohexadienone intermediate. This intermediate then rapidly undergoes tautomerization (a proton shift) to restore the aromaticity of the benzene ring, yielding the final product, 2-bromo-6-(2-methylprop-2-en-1-yl)phenol. libretexts.org
The reaction is governed by orbital symmetry and typically requires temperatures in the range of 180–250 °C. libretexts.orgnih.gov The presence of solvents can influence the reaction rate, with hydrogen-bonding solvents sometimes accelerating the process. nih.gov While both ortho positions are available for migration, the rearrangement will lead to the formation of a phenol (B47542) where the migrated group is adjacent to the original ether linkage.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies of this compound Transformations
The mechanisms of the transformations described above, particularly the Claisen rearrangement, can be investigated through a combination of kinetic and spectroscopic methods.
Kinetic Studies: Kinetic analysis of the Claisen rearrangement would involve monitoring the concentration of the reactant, this compound, or the product, 2-bromo-6-(2-methylprop-2-en-1-yl)phenol, over time at a constant temperature. This is often achieved using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. As a unimolecular, concerted reaction, the Claisen rearrangement is expected to follow first-order kinetics. Plotting the natural logarithm of the reactant concentration versus time should yield a straight line, the slope of which can be used to determine the rate constant. Performing these experiments at various temperatures allows for the calculation of activation parameters, such as the activation energy (Ea), which provides insight into the energy barrier of the transition state.
Spectroscopic Studies: Spectroscopy is crucial for identifying the structures of reactants, intermediates, and products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the structural changes during the rearrangement. The transformation from the starting ether to the phenolic product would result in distinct spectral changes:
The appearance of a broad singlet in the ¹H NMR spectrum corresponding to the new phenolic hydroxyl (-OH) proton.
A shift in the signals of the aromatic protons due to the change in the substitution pattern on the benzene ring.
The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) in the reactant would become methylene protons attached directly to the aromatic ring (Ar-CH₂-) in the product, causing a significant change in their chemical shift.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the functional group transformation. The spectrum of the starting material would show characteristic C-O-C ether stretching frequencies. The product's spectrum would be marked by the disappearance of these peaks and the appearance of a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is indicative of the O-H stretch of a phenol.
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm that the product is an isomer of the reactant. Both this compound and 2-bromo-6-(2-methylprop-2-en-1-yl)phenol have the same molecular formula (C₁₀H₁₁BrO) and thus the same exact mass.
Isotope Labeling Studies: To unequivocally prove the intramolecular nature and the specific pathway of the rearrangement, isotopic labeling can be used. For instance, synthesizing the starting material with a ¹³C or ¹⁴C label at the terminal carbon of the methallyl group would result in a product where the labeled carbon is directly attached to the benzene ring, confirming the masterorganicchemistry.commasterorganicchemistry.com-sigmatropic shift mechanism. libretexts.org
Table 3: Predicted Spectroscopic Data for Claisen Rearrangement
| Spectroscopic Technique | This compound (Reactant) | 2-Bromo-6-(2-methylprop-2-en-1-yl)phenol (Product) |
|---|---|---|
| ¹H NMR | Signals for aromatic protons, -O-CH₂- protons, vinyl protons, and methyl protons. No -OH signal. | Signals for aromatic protons, Ar-CH₂- protons, vinyl protons, methyl protons, and a broad phenolic -OH signal. |
| ¹³C NMR | Signals for aromatic carbons (one C-O), alkene carbons, -O-CH₂- carbon, and methyl carbon. | Signals for aromatic carbons (one C-OH), alkene carbons, Ar-CH₂- carbon, and methyl carbon. |
| IR Spectroscopy | Presence of C-O-C stretch (approx. 1250 cm⁻¹). Absence of O-H stretch. | Absence of C-O-C stretch. Presence of broad O-H stretch (approx. 3200-3600 cm⁻¹). |
| Mass Spectrometry (Molecular Ion) | C₁₀H₁₁BrO | C₁₀H₁₁BrO (Isomer of reactant) |
Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights on 1 Bromo 2 2 Methylprop 2 En 1 Yl Oxy Benzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR techniques would be essential for unambiguous assignment of all proton and carbon signals.
¹H, ¹³C, and 2D NMR Techniques for this compound
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the brominated benzene (B151609) ring and the protons of the 2-methylprop-2-en-1-yl (methallyl) group. The four aromatic protons would likely appear as complex multiplets in the range of δ 6.8-7.6 ppm, with their specific chemical shifts and coupling patterns influenced by the bromo and ether substituents. The methallyl group would exhibit characteristic signals: a singlet for the methylene (B1212753) protons adjacent to the oxygen atom (O-CH₂), a broad singlet for the vinylic methylene protons (=CH₂), and a singlet for the methyl protons (-CH₃).
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The benzene ring would show six distinct signals, with the carbon bearing the bromine atom (C-Br) shifted downfield and the carbon attached to the ether oxygen (C-O) also significantly deshielded. The carbons of the methallyl group would be identifiable by their characteristic chemical shifts, including the sp² hybridized carbons of the double bond.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, within the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) C-H correlations, which would be crucial for confirming the connection between the methallyl group and the benzene ring through the ether linkage.
A hypothetical data table for the expected NMR shifts is presented below, based on general chemical shift ranges for similar functional groups.
| Atom | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |
| Aromatic CH | 6.8 - 7.6 | 110 - 135 |
| C-Br | - | 110 - 120 |
| C-O | - | 150 - 160 |
| O-CH₂ | ~4.5 | ~70 |
| C=C (quaternary) | - | ~140 |
| =CH₂ | ~5.0 | ~115 |
| -CH₃ | ~1.8 | ~20 |
Dynamic NMR Studies for Rotational Barriers and Fluxional Behavior
Dynamic NMR studies could provide insights into the conformational dynamics of the molecule, specifically the rotational barrier around the aryl-O and O-CH₂ bonds. By acquiring NMR spectra at variable temperatures, it might be possible to observe the coalescence of signals if the rate of rotation becomes comparable to the NMR timescale. This would allow for the calculation of the activation energy for these rotational processes. However, for a relatively flexible ether linkage like this, such dynamic behavior might only be observable at very low temperatures.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis of this compound and its Derivatives
HRMS is indispensable for determining the precise molecular formula of a compound. For C₁₀H₁₁BrO, the expected monoisotopic mass would be calculated with high accuracy, allowing for its unambiguous identification. The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, leading to M and M+2 peaks of nearly equal intensity.
The fragmentation pathways under electron ionization (EI) or other ionization methods would provide further structural information. Common fragmentation patterns would likely involve:
Loss of the methallyl group: Cleavage of the ether bond could lead to a fragment corresponding to the bromophenoxy radical cation.
Rearrangement and cleavage: Claisen-type rearrangements, if thermally induced in the ion source, could lead to more complex fragmentation patterns.
Loss of a methyl group from the methallyl chain.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions in this compound
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Aromatic C-H stretching: Bands would be expected above 3000 cm⁻¹.
Aliphatic C-H stretching: Bands from the methallyl group would appear just below 3000 cm⁻¹.
C=C stretching: A peak around 1650 cm⁻¹ would indicate the presence of the alkene double bond.
Aromatic C=C stretching: Vibrations of the benzene ring would be observed in the 1450-1600 cm⁻¹ region.
C-O stretching: The aryl-alkyl ether linkage would produce a strong, characteristic band in the region of 1200-1250 cm⁻¹ (asymmetric stretch) and a weaker one around 1020-1075 cm⁻¹ (symmetric stretch).
C-Br stretching: A band in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹, would be indicative of the carbon-bromine bond.
A summary of expected vibrational frequencies is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3050 - 3150 |
| Alkene =C-H | Stretching | 3010 - 3095 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| C=C (alkene) | Stretching | 1640 - 1680 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| Aryl-O-CH₂ | Asymmetric C-O-C Stretching | 1200 - 1275 |
| Aryl-O-CH₂ | Symmetric C-O-C Stretching | 1020 - 1075 |
| C-Br | Stretching | 500 - 600 |
X-ray Crystallography of Crystalline Forms of this compound and its Co-crystals or Metal Complexes
Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. It would also reveal the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as van der Waals forces or π-stacking. To date, no crystallographic data for this compound has been deposited in public databases.
Chromatographic Techniques (e.g., GC-MS, LC-MS) for Reaction Monitoring and Purity Analysis of this compound
Chromatographic methods are essential for assessing the purity of a compound and for monitoring the progress of its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS would be an ideal technique for its analysis. The retention time in the gas chromatogram would serve as an identifying characteristic under specific conditions, while the coupled mass spectrometer would provide mass information for the eluting peak, confirming its identity. This technique would be highly effective for separating the target compound from starting materials (e.g., 2-bromophenol) and byproducts during reaction monitoring.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for analyses where thermal degradation is a concern, LC-MS would be a suitable alternative. A reversed-phase high-performance liquid chromatography (HPLC) method could be developed to separate the compound based on its polarity, with the mass spectrometer providing confirmation of the peak's identity.
Computational and Theoretical Investigations of 1 Bromo 2 2 Methylprop 2 En 1 Yl Oxy Benzene
Quantum Chemical Calculations on Electronic Structure, Frontier Molecular Orbitals, and Reactivity Descriptors of 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to determine the electronic structure of organic compounds. For this compound, these calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of its geometry.
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. libretexts.org A smaller gap generally implies higher reactivity.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, based on conceptual DFT, include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the surroundings.
These descriptors provide a quantitative basis for predicting the reactive behavior of this compound in various chemical environments.
Table 1: Hypothetical Reactivity Descriptors for this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.8 |
| HOMO-LUMO Energy Gap | ΔE | 5.7 |
| Ionization Potential | IP | 6.5 |
| Electron Affinity | EA | 0.8 |
| Electronegativity | χ | 3.65 |
| Chemical Hardness | η | 2.85 |
| Chemical Softness | S | 0.35 |
| Electrophilicity Index | ω | 2.34 |
Density Functional Theory (DFT) Studies on Reaction Pathways, Transition States, and Activation Energies for Transformations Involving this compound
Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions. rsc.orgresearchgate.net For this compound, DFT calculations can be used to map out the potential energy surfaces for various transformations, such as Claisen rearrangement, electrophilic aromatic substitution, or nucleophilic substitution at the bromine-bearing carbon.
By locating the transition state structures, which are first-order saddle points on the potential energy surface, the activation energies for different reaction pathways can be determined. This information is crucial for predicting the feasibility and selectivity of a reaction under specific conditions. For instance, a DFT study could compare the activation barriers for ortho- and para-substitution on the benzene (B151609) ring, providing insights into the regioselectivity of electrophilic attack.
Furthermore, the geometries of intermediates and transition states can be optimized to understand the structural changes that occur during a reaction. This detailed mechanistic information is invaluable for designing new synthetic routes and for understanding the factors that control reaction outcomes.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions of this compound
While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape of flexible molecules like this compound.
The ether linkage and the methallyl group introduce several rotatable bonds, leading to a variety of possible conformations. MD simulations can identify the most stable conformers and the energy barriers between them. This information is important for understanding how the molecule's shape influences its physical properties and biological activity.
Moreover, MD simulations can be used to study intermolecular interactions. By simulating the molecule in a solvent or in the presence of other molecules, one can investigate hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions are critical for understanding the molecule's solubility, crystal packing, and binding to biological targets.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies) for this compound and its Reaction Intermediates
Computational methods can accurately predict various spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound and its potential reaction intermediates, DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. researchgate.netirjet.net
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts. irjet.net By comparing the calculated shifts with experimental data, the structure of the molecule can be confirmed. Predicted NMR spectra can also be used to distinguish between different isomers or conformers.
Similarly, the calculation of harmonic vibrational frequencies can provide a theoretical IR spectrum. researchgate.net The positions and intensities of the calculated absorption bands can be compared with the experimental spectrum to aid in the assignment of vibrational modes. This is particularly useful for identifying characteristic functional group vibrations, such as the C-O-C stretching of the ether linkage or the C=C stretching of the allyl group. docbrown.info
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) and IR Frequencies (cm⁻¹) for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) | IR | Predicted Frequency (cm⁻¹) | Assignment |
| Aromatic-H | 6.8-7.5 | Aromatic-C | 113-156 | C-H (Aromatic) | 3050-3100 | Stretching |
| =CH₂ | 4.9-5.1 | C=C | 141 | C-H (Alkene) | 3010-3080 | Stretching |
| O-CH₂ | 4.5 | C-Br | 112 | C=C | 1650 | Stretching |
| CH₃ | 1.8 | =CH₂ | 113 | C-O-C | 1250 | Asymmetric Stretching |
| O-CH₂ | 72 | C-Br | 550-690 | Stretching | ||
| CH₃ | 19 |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of a series of compounds based on their molecular structures. nih.govresearchgate.netresearchgate.net For derivatives of this compound, QSAR/QSPR studies can be employed to design new compounds with desired properties.
In a QSAR/QSPR study, a set of molecular descriptors is calculated for each compound in a training set. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical model that correlates the descriptors with the observed activity or property.
Once a statistically robust model is developed, it can be used to predict the activity or property of new, untested derivatives. This approach can significantly accelerate the drug discovery or materials design process by prioritizing the synthesis of the most promising candidates. For derivatives of this compound, QSAR models could be developed to predict properties such as herbicidal activity, antifungal activity, or other biological effects.
Applications of 1 Bromo 2 2 Methylprop 2 En 1 Yl Oxy Benzene in Advanced Materials and Chemical Synthesis
1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene as a Versatile Building Block in Complex Organic Synthesis
The dual functionality of this compound, possessing both a site for carbon-carbon bond formation via rearrangement and another for cross-coupling reactions, establishes it as a powerful tool for synthetic chemists. These distinct reactive centers allow for a stepwise and controlled assembly of intricate organic molecules.
A primary strategic transformation for aryl allyl ethers is the aromatic Claisen rearrangement, a powerful, thermally-driven wikipedia.orgwikipedia.org-sigmatropic rearrangement that forms a new carbon-carbon bond. organic-chemistry.orgyoutube.com When this compound is heated, it is expected to undergo this rearrangement to yield 2-bromo-6-(2-methylprop-2-en-1-yl)phenol. This reaction is typically intramolecular and proceeds through a cyclic transition state. organic-chemistry.org
The resulting product is a highly functionalized and sterically hindered phenol (B47542), a structural motif present in various natural products. The newly formed ortho-alkenyl phenol scaffold serves as a valuable intermediate, providing three distinct points for further chemical modification: the phenolic hydroxyl group, the terminal alkene, and the aryl bromide. This transformation effectively converts a simple ether into a complex building block suitable for the synthesis of bioactive compounds. rsc.org
| Starting Material | Transformation | Product | Key Features of Product Scaffold |
|---|---|---|---|
| This compound | Aromatic Claisen Rearrangement ( wikipedia.orgwikipedia.org-Sigmatropic Shift) | 2-bromo-6-(2-methylprop-2-en-1-yl)phenol | - Phenolic hydroxyl for etherification, esterification, or directing group chemistry.
|
The aryl bromide moiety of this compound is a key functional group for modern cross-coupling chemistry. researchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, allow for the precise formation of new carbon-carbon bonds at the bromine-bearing carbon. wikipedia.orgwikipedia.org These reactions are fundamental to the synthesis of a vast range of functional molecules, including pharmaceuticals, agrochemicals, and conjugated materials. nih.gov
The Suzuki-Miyaura reaction enables the coupling of the aryl bromide with an organoboron species (such as a boronic acid or ester) to form biaryl or aryl-alkenyl structures. libretexts.org The Heck reaction facilitates the coupling of the aryl bromide with an alkene to introduce a new vinyl substituent. organic-chemistry.org The ability to perform these transformations either on the starting material or on the rearranged phenolic product demonstrates the compound's versatility. For instance, a Suzuki coupling could be performed first, followed by a Claisen rearrangement, or vice versa, leading to different isomers and highly complex molecular frameworks. This sequential reaction strategy provides a pathway to advanced intermediates that would be difficult to access through other methods. nih.gov
| Reaction Type | Coupling Partner | Catalyst/Base System (Typical) | General Product Structure |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ (Aryl or Vinyl Boronic Acid) | Pd(PPh₃)₄ / Na₂CO₃ | 2-[(2-methylprop-2-en-1-yl)oxy]biphenyl derivative |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | 1-(Styryl)-2-[(2-methylprop-2-en-1-yl)oxy]benzene |
Utilization of this compound in Polymer Science and Engineering
The presence of a polymerizable double bond and a functionalizable aryl bromide makes this compound a promising candidate for applications in materials science.
The methallyl group can participate in addition polymerization reactions. Through radical or transition-metal-catalyzed processes, the compound can act as a monomer to synthesize specialty polymers. The resulting polymer would feature a poly(isobutylene) backbone with pendant 2-bromophenyl ether side chains.
The properties of such a polymer would be heavily influenced by these side chains. The presence of the bulky and polarizable bromophenyl groups would likely increase the polymer's refractive index, making it potentially useful for optical applications. Furthermore, the high bromine content would confer a degree of flame retardancy. By copolymerizing this monomer with other vinyl monomers, such as styrene (B11656) or acrylates, a wide range of copolymers with tunable thermal, mechanical, and optical properties could be achieved.
| Polymerization Method | Hypothetical Polymer Structure | Potential Properties Conferred by Pendant Group |
|---|---|---|
| Free Radical Addition Polymerization | Poly{1-[2-bromo-1-(oxymethyl)benzen]-1-methylethylene} | - High Refractive Index
|
The bifunctional nature of this compound allows for its use as a functionalization precursor. It can be incorporated into a polymer chain via its methallyl group, leaving the aryl bromide moiety as a reactive handle on the polymer side chain. This "functional polymer" can then be modified in a subsequent step through post-polymerization modification. For example, palladium-catalyzed coupling reactions could be performed on the polymer to attach various other functional groups, creating materials with tailored surface properties, chemical sensitivities, or biological activities.
While less direct, the molecule could also be envisioned as a component in cross-linked networks. After polymerization through the double bond, the C-Br bonds on the polymer chains could potentially be used in subsequent reactions, such as Wurtz-type coupling or other processes, to form cross-links between polymer chains, leading to the formation of robust thermoset materials or gels.
Role of this compound in Heterogeneous and Homogeneous Catalysis
While not a catalyst itself, this compound serves as a potential precursor for the synthesis of specialized ligands used in homogeneous catalysis. The ortho-alkoxy aryl bromide structure is a common starting point for the synthesis of bidentate phosphine (B1218219) ligands.
Through a lithium-halogen exchange reaction followed by quenching with a chlorophosphine (e.g., chlorodiphenylphosphine), the bromo-substituent can be converted into a phosphine group. The resulting molecule, a phosphine with an ortho-methallyloxy substituent, could act as a P,O-bidentate ligand for transition metals like palladium, rhodium, or nickel. The ether oxygen could act as a hemilabile coordinating atom, which can reversibly bind to the metal center, potentially influencing the activity and selectivity of catalytic processes such as cross-coupling or hydrogenation. The methallyl group could also be further modified before or after ligand synthesis to tune the steric and electronic properties of the final catalyst complex.
| Step 1 | Step 2 | Potential Ligand Product | Potential Application |
|---|---|---|---|
| Lithium-Halogen Exchange (e.g., with n-BuLi) | Quench with ClPPh₂ | {2-[(2-methylprop-2-en-1-yl)oxy]phenyl}diphenylphosphine | P,O-Bidentate ligand for homogeneous catalysis |
Precursor for the Synthesis of Novel Ligands for Transition Metal Catalysis
The presence of an aryl bromide moiety in this compound makes it a valuable precursor for the synthesis of novel ligands, particularly phosphine and N-heterocyclic carbene (NHC) ligands, which are crucial in transition metal catalysis.
Phosphine Ligands: Aryl bromides are common starting materials for the synthesis of aryl phosphines. beilstein-journals.org One established method involves the reaction of the aryl bromide with a metal phosphide, typically generated from a secondary phosphine. nih.gov Alternatively, palladium-catalyzed phosphination reactions have emerged as a powerful tool for the formation of carbon-phosphorus bonds. beilstein-journals.org These methods could be applied to this compound to introduce a phosphine group at the 2-position of the benzene (B151609) ring. The resulting phosphine ligand would possess a pendant allyloxy group, which could potentially coordinate to the metal center or be used for further functionalization. The synthesis of chiral phosphine ligands is also a significant area of research, and various methods have been developed for their preparation, often starting from aryl halides. tcichemicals.com
N-Heterocyclic Carbene (NHC) Ligands: NHCs are a class of ligands that have gained prominence in catalysis due to their strong σ-donating properties. magtech.com.cn The synthesis of NHC precursors, typically imidazolium (B1220033) salts, often involves the N-arylation of an imidazole (B134444) core with an aryl halide. nih.gov this compound could serve as the arylating agent in such a reaction, leading to the formation of an imidazolium salt bearing the 2-[(2-methylprop-2-en-1-yl)oxy]phenyl group. Subsequent deprotonation would yield the free NHC, which can then be coordinated to a variety of transition metals.
The general synthetic pathways to these important classes of ligands are summarized in the table below:
| Ligand Type | General Synthetic Approach from Aryl Bromide | Potential Role of this compound |
| Phosphine | Nucleophilic substitution with metal phosphides or Pd-catalyzed phosphination. beilstein-journals.orgnih.gov | Aryl source for the introduction of a phosphine group. |
| N-Heterocyclic Carbene | N-arylation of an imidazole or related heterocycle. magtech.com.cnnih.gov | Arylating agent to form the NHC precursor. |
Applications as a Catalyst Modifier, Promoter, or Supporting Agent
Beyond its role as a ligand precursor, this compound has the potential to be utilized as a catalyst modifier, promoter, or supporting agent. The ether and allyl functionalities can impart specific properties to a catalytic system.
The oxygen atom of the allyloxy group can act as a Lewis base, potentially coordinating to a metal center and thereby modifying its electronic properties and reactivity. The steric bulk of the 2-methylprop-2-en-1-yl group could also influence the selectivity of a catalytic reaction.
Furthermore, the allyl group provides a handle for immobilization of the molecule onto a solid support, such as a polymer resin. This is a common strategy to facilitate catalyst recovery and reuse, a key aspect of sustainable chemistry. The immobilized molecule could then serve as a platform for the attachment of a catalytically active species.
Emerging Applications of this compound in Niche Chemical Technologies
The dual functionality of this compound opens up possibilities for its use in various niche chemical technologies. The aryl bromide can participate in a wide range of cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound. wikipedia.org this compound could be coupled with various boronic acids to generate a diverse array of substituted aromatic compounds. researchgate.net
Buchwald-Hartwig Amination: This is a palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. libretexts.orgwikipedia.org This reaction would allow for the introduction of a wide range of nitrogen-containing functional groups at the 2-position of the benzene ring.
Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.orgnih.gov This would enable the introduction of a vinyl group, further increasing the molecular complexity.
The following table summarizes these key cross-coupling reactions:
| Reaction Name | Coupling Partners | Resulting Bond |
| Suzuki-Miyaura Coupling | Aryl Bromide + Boronic Acid | Carbon-Carbon |
| Buchwald-Hartwig Amination | Aryl Bromide + Amine | Carbon-Nitrogen |
| Heck Reaction | Aryl Bromide + Alkene | Carbon-Carbon |
The allyloxy group can also undergo a variety of transformations, including polymerization, to create novel materials with tailored properties. The combination of these reactive sites in a single molecule makes this compound a versatile building block for the synthesis of complex organic molecules and functional materials.
Future Research Directions and Perspectives for 1 Bromo 2 2 Methylprop 2 En 1 Yl Oxy Benzene
Exploration of Unexplored Reactivity Profiles and Novel Transformations
The dual functionality of 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene offers a rich landscape for investigating novel chemical reactions. The presence of the aryl bromide allows for a variety of cross-coupling reactions, while the methallyl ether group can undergo a range of transformations, including rearrangements and additions.
Future research could systematically explore these reactivities. For instance, the bromine atom can serve as a handle for introducing diverse substituents onto the aromatic ring through well-established methods such as Suzuki, Heck, and Sonogashira coupling reactions. The methallyl group, on the other hand, is ripe for exploration in reactions like Claisen rearrangement, which would lead to the formation of a new carbon-carbon bond and a phenol (B47542) derivative. Additionally, the double bond in the methallyl group is susceptible to electrophilic addition and oxidation reactions.
A systematic study of these transformations could be organized as follows:
| Reaction Type | Potential Reagents and Conditions | Expected Product Class |
| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | Biaryl compounds |
| Heck Coupling | Alkenes, Pd catalyst, base | Substituted styrenes |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Aryl alkynes |
| Claisen Rearrangement | Thermal or Lewis acid catalysis | ortho-substituted phenols |
| Epoxidation | meta-Chloroperoxybenzoic acid (mCPBA) | Oxirane derivatives |
| Dihydroxylation | Osmium tetroxide, N-methylmorpholine N-oxide | Diol derivatives |
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of batch chemical processes to continuous flow systems offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. The chemistry of this compound is well-suited for exploration within flow chemistry platforms. For example, palladium-catalyzed cross-coupling reactions, which are often sensitive to reaction parameters, could benefit from the precise control of temperature, pressure, and residence time afforded by flow reactors.
An automated synthesis platform could be developed to rapidly generate a library of derivatives from this starting material. Such a system could integrate robotic liquid handling with in-line purification and analysis, allowing for the high-throughput synthesis and screening of novel compounds. This approach would be particularly valuable for medicinal chemistry applications, where large numbers of structurally related compounds are often required for structure-activity relationship studies.
A hypothetical automated synthesis workflow could be designed as follows:
| Module | Function | Key Parameters |
| Reagent Dosing | Precise delivery of reactants and catalysts | Flow rate, concentration |
| Reaction | Mixing and heating of reagents | Temperature, residence time |
| In-line Quenching | Stopping the reaction | Quenching agent, flow rate |
| In-line Purification | Removal of byproducts and excess reagents | Sorbent material, solvent gradient |
| In-line Analysis | Characterization of the product stream | UV-Vis, Mass Spectrometry |
| Product Collection | Automated collection of purified products | Fractionation based on analytical signal |
Development of Advanced In-situ Spectroscopic Techniques for Real-time Monitoring
A deeper understanding of the reaction mechanisms and kinetics involving this compound can be achieved through the application of advanced in-situ spectroscopic techniques. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products throughout the course of a reaction. spectroscopyonline.com
For instance, in-situ FTIR could be employed to monitor the disappearance of the C-Br stretching vibration and the appearance of new bands corresponding to the product in a cross-coupling reaction. This would allow for the precise determination of reaction endpoints and the optimization of reaction conditions. Similarly, in-situ NMR could provide detailed structural information about transient intermediates that might be difficult to isolate and characterize using traditional methods.
The application of these techniques could be particularly insightful for studying complex transformations like the Claisen rearrangement, where multiple mechanistic pathways may be operative.
Computational Design and Predictive Modeling for Novel Derivatives
Computational chemistry and machine learning are increasingly powerful tools for the design and discovery of new molecules with desired properties. acs.org Density functional theory (DFT) calculations can be used to predict the reactivity of this compound and its derivatives, guiding the selection of promising synthetic targets. nih.gov For example, computational models can predict the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring. rsc.orgacs.org
Machine learning models, trained on existing reaction data, could be used to predict the optimal conditions for a given transformation or to identify novel reaction pathways that have not yet been explored experimentally. github.com This predictive power can significantly accelerate the discovery of new derivatives with tailored reactivity and functionality.
A computational workflow for designing new derivatives could involve the following steps:
| Step | Computational Method | Objective |
| 1. Geometry Optimization | Density Functional Theory (DFT) | Determine the most stable conformation of the molecule. |
| 2. Reactivity Prediction | Calculation of Fukui functions and electrostatic potential | Identify the most reactive sites for various reaction types. |
| 3. Virtual Screening | Docking simulations (for biological targets) | Predict the binding affinity of derivatives to a protein of interest. |
| 4. Machine Learning | Quantitative Structure-Activity Relationship (QSAR) | Build models to predict the activity of new derivatives based on their structure. |
Cross-Disciplinary Research Avenues
The unique chemical structure of this compound and its potential derivatives makes it an interesting candidate for exploration in various cross-disciplinary fields.
In materials science, polymers incorporating this moiety could be synthesized. The bromo-substituted ether could be a monomer in polymerization reactions, and the resulting polymers could have interesting properties for applications such as gas separation membranes or organic electronics. mdpi.com
In medicinal chemistry, the core structure could serve as a scaffold for the synthesis of new biologically active compounds. The ability to easily functionalize both the aromatic ring and the methallyl group would allow for the creation of diverse molecular libraries for drug discovery programs. The ether linkage is a common motif in many biologically active natural products and synthetic drugs. researchgate.net
Furthermore, the compound could find use in the development of new functionalized crown ethers, which have applications in catalysis and ion sensing. researchgate.net The synthesis of such complex molecules would be a testament to the versatility of this chemical building block.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Bromination : Direct bromination of 2-[(2-methylprop-2-en-1-yl)oxy]benzene using bromine (Br₂) in the presence of Lewis acids like FeBr₃ or AlCl₃ under anhydrous conditions. Reaction temperatures are typically maintained between 0–25°C to minimize side reactions .
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) between bromobenzene derivatives and allyl ether precursors. For example, coupling 1-bromo-2-iodobenzene with 2-methylprop-2-en-1-ol using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF at 80–100°C .
- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purification often involves column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization from ethanol.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions and confirm regiochemistry. The isopropenyloxy group shows characteristic vinyl proton signals (δ 4.8–5.2 ppm) and a methyl group (δ 1.8–2.1 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 241.02).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and bond angles. Data collection requires single crystals grown via slow evaporation of a saturated EtOH solution .
Q. What are the common reactions involving the bromine and allyl ether moieties?
- Methodological Answer :
- Nucleophilic Substitution : Bromine undergoes SNAr reactions with amines (e.g., aniline) in DMF at 120°C to form aryl amines.
- Allyl Ether Cleavage : Hydrolysis with HCl/MeOH (1:1) at reflux yields 2-bromophenol and isopropenyl alcohol.
- Oxidation : Ozonolysis of the allyl group forms a ketone intermediate, which can be reduced to a secondary alcohol using NaBH₄ .
Q. How does steric hindrance from the isopropenyloxy group influence reactivity?
- Methodological Answer : The bulky isopropenyloxy group at the ortho position reduces accessibility for electrophilic substitution (e.g., nitration or sulfonation). To mitigate this:
- Use polar aprotic solvents (e.g., DMSO) to enhance electrophile mobility.
- Employ high-temperature conditions (e.g., 100–120°C) for Friedel-Crafts alkylation .
Advanced Research Questions
Q. How can regioselectivity challenges in further functionalization be addressed?
- Methodological Answer : Computational tools (DFT or molecular docking) predict reactive sites. For example:
- Meta-Directing Effects : The electron-withdrawing bromine directs electrophiles to the meta position, while the allyl ether’s electron-donating effect favors para substitution. Balancing these effects requires optimizing reaction conditions (e.g., HNO₃/H₂SO₄ at 0°C for nitration) .
- Experimental Validation : Use competitive reactions with isotopic labeling (e.g., deuterated substrates) to track regioselectivity .
Q. How to resolve contradictions in spectroscopic data during structure elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, distinguish allyl ether protons from aromatic protons.
- X-ray Diffraction : Resolve ambiguities in substituent orientation (e.g., ortho vs. para placement) using SHELXL-refined crystallographic data .
Q. What strategies optimize yield in large-scale synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Enhance heat/mass transfer for bromination steps, reducing side products.
- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki couplings, achieving >90% recovery .
- Purity Control : Use HPLC (C18 column, MeCN/H₂O mobile phase) to monitor impurities.
Q. What role does this compound play in medicinal chemistry research?
- Methodological Answer :
- Lead Compound : The bromine and allyl ether groups serve as handles for derivatization. For example:
- Anticancer Agents : Couple with pyridine moieties via Buchwald-Hartwig amination to test cytotoxicity (IC₅₀ assays in MCF-7 cells) .
- Pharmacokinetic Studies : Radiolabel with ¹¹C for PET imaging to track biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
